molecular formula C24H21N3O4 B2636321 2-(2-Amino-5-(3-methoxyphenoxy)pyrimidin-4-yl)-5-(benzyloxy)phenol CAS No. 849920-86-1

2-(2-Amino-5-(3-methoxyphenoxy)pyrimidin-4-yl)-5-(benzyloxy)phenol

Cat. No.: B2636321
CAS No.: 849920-86-1
M. Wt: 415.449
InChI Key: MDHYGSWEOABZMN-UHFFFAOYSA-N
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Description

2-(2-Amino-5-(3-methoxyphenoxy)pyrimidin-4-yl)-5-(benzyloxy)phenol is a complex organic compound with a unique structure that combines a pyrimidine ring with phenol and benzyl ether groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-5-(3-methoxyphenoxy)pyrimidin-4-yl)-5-(benzyloxy)phenol typically involves multi-step organic synthesis. One common route includes the following steps:

    Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate precursors such as 2-amino-4,6-dichloropyrimidine with 3-methoxyphenol under basic conditions.

    Introduction of the benzyloxy group: This step involves the reaction of the intermediate with benzyl bromide in the presence of a base like potassium carbonate.

    Final coupling: The final product is obtained by coupling the intermediate with 2-amino-5-(3-methoxyphenoxy)pyrimidine under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-(2-Amino-5-(3-methoxyphenoxy)pyrimidin-4-yl)-5-(benzyloxy)phenol can undergo various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Halogenated derivatives and other substituted products.

Scientific Research Applications

2-(2-Amino-5-(3-methoxyphenoxy)pyrimidin-4-yl)-5-(benzyloxy)phenol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Amino-5-(3-methoxyphenoxy)pyrimidin-4-yl)-5-(benzyloxy)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-yl)-5-(benzyloxy)phenol
  • 2-(2-Amino-5-(3-ethoxyphenoxy)pyrimidin-4-yl)-5-(benzyloxy)phenol

Uniqueness

2-(2-Amino-5-(3-methoxyphenoxy)pyrimidin-4-yl)-5-(benzyloxy)phenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl]-5-phenylmethoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O4/c1-29-17-8-5-9-19(12-17)31-22-14-26-24(25)27-23(22)20-11-10-18(13-21(20)28)30-15-16-6-3-2-4-7-16/h2-14,28H,15H2,1H3,(H2,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDHYGSWEOABZMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OC2=CN=C(N=C2C3=C(C=C(C=C3)OCC4=CC=CC=C4)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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